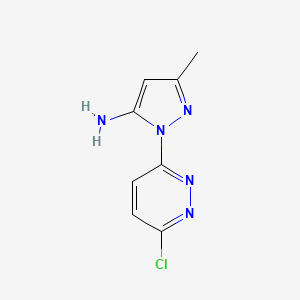
1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine, otherwise known as CPMA, is a chemical compound that has been studied for its potential applications in scientific research. CPMA is a heterocyclic amine with a chloropyridazin-3-yl group and a 3-methyl-1H-pyrazol-5-amine group. CPMA is structurally related to other compounds in the pyridazine family, and it is a useful synthetic intermediate for the preparation of various compounds. CPMA has been studied for its potential uses in medicinal chemistry and biochemistry, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are currently being explored.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine and its derivatives have been explored in various scientific studies, focusing on their synthesis and potential biological activities. Notably, Aggarwal et al. (2020) discussed the efficient synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents. The study emphasized an environmentally benign synthesis approach and evaluated the compounds' in vivo analgesic activity, showcasing moderate to good results compared to standard drugs (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Crystal Structure and Antitumor Activities
In another study, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and analyzed their structures using various spectroscopic methods. The compounds exhibited interesting geometric parameters and potential biological activity against breast cancer and microbes. This study offers insights into the structural aspects of pyrazole derivatives and their potential pharmacological implications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Cytotoxic Activities of Metal Complexes
Budzisz et al. (2010) explored the synthesis of new chelating ligands, including 1-(6-chloropyridazin-3-yl)-5-(2-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid methyl ester, and their complexes with Pt(II), Pd(II), and Cu(II) metal ions. The study delved into the crystal and molecular structures of these compounds and evaluated their cytotoxic activity, particularly discussing the modulation of expression of BAX and P53 genes (Budzisz, Miernicka, Lorenz, Mayer, Balcerczak, Krajewska, & Różalski, 2010).
Enzyme Inhibition and Molecular Docking
Chaudhry et al. (2017) conducted a study focusing on the synthesis of novel pyrazolylpyridazine amines and their in vitro yeast α-glucosidase inhibition. The research highlighted one particular derivative as a potent inhibitor and utilized molecular docking to further understand the structure-activity relationship of these compounds (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).
Eigenschaften
IUPAC Name |
2-(6-chloropyridazin-3-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-4-7(10)14(13-5)8-3-2-6(9)11-12-8/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVWBZNDARWWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



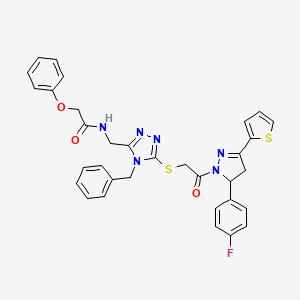
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)

![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)

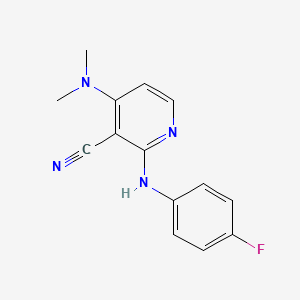
![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)
![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)
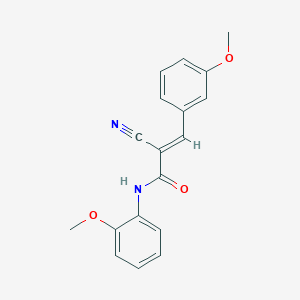
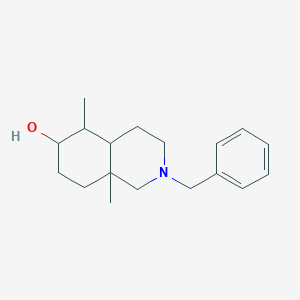
![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)